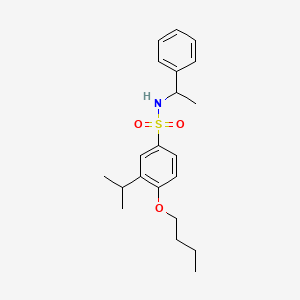
4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide is a chemical compound that has been the focus of extensive scientific research. This compound is commonly referred to as BPPB and is used in various laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mécanisme D'action
BPPB acts as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, BPPB reduces the production of these inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
BPPB has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a good safety profile with minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPPB in laboratory experiments is its specificity towards the COX-2 enzyme, which makes it a valuable tool for studying the role of COX-2 in various biological processes. However, one limitation of BPPB is its relatively low potency compared to other COX-2 inhibitors, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on BPPB. One area of interest is the development of more potent analogs of BPPB that can be used in the treatment of inflammatory conditions. Another area of interest is the study of BPPB's effects on other biological processes, such as its potential role in cancer prevention and treatment. Additionally, further research is needed to fully understand the safety and efficacy of BPPB in humans.
Méthodes De Synthèse
The synthesis of BPPB involves the reaction of 4-butoxybenzenesulfonyl chloride with N-(1-phenylethyl)-isopropylamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
BPPB has been extensively studied for its potential applications in medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain.
Propriétés
IUPAC Name |
4-butoxy-N-(1-phenylethyl)-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3S/c1-5-6-14-25-21-13-12-19(15-20(21)16(2)3)26(23,24)22-17(4)18-10-8-7-9-11-18/h7-13,15-17,22H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWBKNOZYYZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2754813.png)
![5-[(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2754814.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzylthio)acetamide](/img/structure/B2754815.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2754817.png)
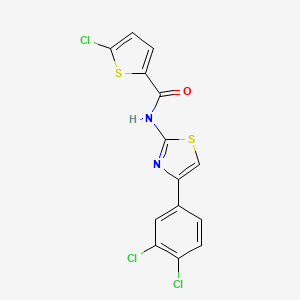
![(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone](/img/structure/B2754820.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2754826.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B2754827.png)
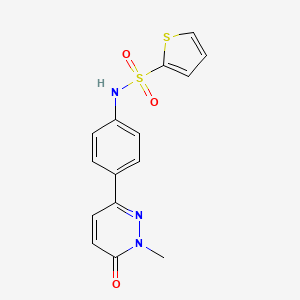
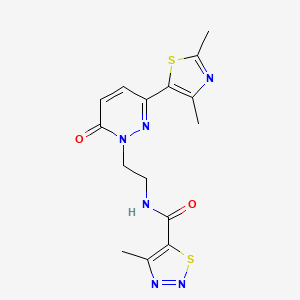
![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754830.png)
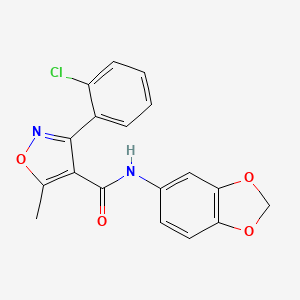
![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)
